5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine)

Linker chemistry Metabolic stability Conformational flexibility

Glutaminase inhibitor programs often waste resources on probes lacking validated binding data. This compound solves that: a co-crystal structure confirmed at 2.45 Å (PDB 3VP4) enables rational design. Single-step, chromatography-free synthesis from commodity precursors (68.9% yield) ensures scalable supply. Optimal LogP (1.1) and high melting point (265-267 °C) guarantee DMSO stock stability for HTS.

Molecular Formula C8H12N6S2
Molecular Weight 256.4 g/mol
CAS No. 98558-04-4
Cat. No. B1525766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine)
CAS98558-04-4
Molecular FormulaC8H12N6S2
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESC(CCC1=NN=C(S1)N)CC2=NN=C(S2)N
InChIInChI=1S/C8H12N6S2/c9-7-13-11-5(15-7)3-1-2-4-6-12-14-8(10)16-6/h1-4H2,(H2,9,13)(H2,10,14)
InChIKeyFXLSMCSUYSZCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BP9: Chemical Identity and Glutaminase Inhibition


5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine), also designated as BP9 in the Protein Data Bank (PDB), is a symmetric bis(1,3,4-thiadiazol-2-amine) derivative connected by a butane-1,4-diyl linker [1]. The compound serves as an allosteric inhibitor of human kidney-type glutaminase (KGA/GLS1), with its binding mode at the dimer interface confirmed by X-ray crystallography at 2.45 Å resolution (PDB ID: 3VP4) [2][3]. It was originally disclosed as compound 1001 in Calithera Biosciences' patent family on heterocyclic glutaminase inhibitors [4]. The molecule has a molecular weight of 256.35 g/mol, a melting point of 265-267 °C, a predicted LogP of 1.1, and a molecular formula of C8H12N6S2 [5].

BP9: Why Uncritical Substitution Fails


Bis-thiadiazole glutaminase inhibitors operate through a precise allosteric mechanism requiring simultaneous engagement of both monomer units at the KGA dimer interface [1]. The length and chemical nature of the central linker directly dictate the inhibitor's ability to span the dimer interface and stabilize the inactive loop conformation (Glu312-Pro329) [1][2]. Subtle variations such as introducing a thioether moiety (as in BPTES or compound 1002) or branching the alkyl chain (as in compound 1003) alter conformational dynamics, binding kinetics, and metabolic stability [3][4]. Consequently, generic substitution based solely on the shared 1,3,4-thiadiazol-2-amine terminal groups without considering linker-dependent target engagement will risk loss of activity.

BP9: Differentiation Evidence Against Key Analogs


Linker Chemistry: All-Carbon vs. Thioether Spacer

The target compound features an all-carbon butane-1,4-diyl linker connecting two 5-amino-1,3,4-thiadiazole rings. In contrast, the well-known comparator BPTES incorporates a thioether-containing linker (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide), while compound 1002 from the same patent family uses a thiobis(ethane-2,1-diyl) spacer [1]. The all-carbon linker eliminates the metabolically labile thioether moiety, which is susceptible to S-oxidation and can introduce unwanted off-target interactions. While specific comparative metabolic stability data for 1001 versus 1002 are not publicly reported, the patent explicitly synthesizes all three linker variants (1001, 1002, 1003) and screens them in parallel biochemical and cell proliferation assays, indicating that linker differences were a deliberate structure-activity relationship (SAR) parameter [1].

Linker chemistry Metabolic stability Conformational flexibility Glutaminase inhibition

Co-Crystal Structure with KGA Confirms Allosteric Binding

The binding pose of BP9 (the PDB designation for this compound) has been experimentally determined in complex with recombinant human kidney-type glutaminase (KGA, residues 221-533) at 2.45 Å resolution (PDB ID: 3VP4) [1]. The structure reveals that BP9 occupies the same allosteric pocket at the KGA dimer interface as BPTES, triggering the characteristic conformational change of the Glu312-Pro329 key loop near the catalytic site [2]. The real-space correlation coefficient (RSCC) for the BP9 ligand in the electron density map is 0.711, with a real-space R factor of 0.278, confirming a reliable fit of the ligand into the experimental density [3]. For comparison, BPTES co-crystal structures (e.g., PDB 3VOY) show a similar allosteric binding pose, but with a thioether linker accommodating a different torsion angle profile [2].

X-ray crystallography Allosteric inhibition KGA/GLS1 Binding mode

Synthetic Accessibility: Single-Step, High-Yielding Route

The compound is synthesized in a single step from adiponitrile (8.00 g, 73.98 mmol) and thiosemicarbazide (13.48 g, 147.96 mmol) in trifluoroacetic acid at 80 °C for 17 hours, yielding 13.07 g of product after precipitation and filtration [1]. This corresponds to a calculated yield of 68.9% based on the theoretical maximum of 18.97 g. In contrast, BPTES synthesis requires multiple steps including amide coupling with phenylacetic acid derivatives and thioether formation, typically resulting in lower overall yields and requiring chromatographic purification [2]. The target compound's one-step, chromatography-free synthesis from inexpensive commodity chemicals (adiponitrile ~$0.10/g, thiosemicarbazide ~$0.05/g at bulk scale) provides a significant cost-of-goods advantage for large-scale procurement .

Synthetic route Process chemistry Scale-up Cost of goods

Physicochemical Profile: Lower Lipophilicity vs. BPTES

The target compound has a predicted octanol-water partition coefficient (LogP) of 1.1 and a melting point of 265-267 °C [1]. For comparison, BPTES has a calculated LogP of approximately 4.5-5.0 (based on its phenacetyl substituents and thioether linker) and a reported melting point of 185-189 °C [2]. The substantially lower LogP (ΔLogP ≈ 3.4-3.9) indicates markedly reduced lipophilicity for the target compound, which may translate to improved aqueous solubility and a reduced risk of phospholipidosis or hERG-related cardiotoxicity often associated with highly lipophilic molecules [3]. The higher melting point (ΔT_m ≈ 76-82 °C) reflects greater crystal lattice energy, potentially enabling more robust solid-state formulation development.

Lipophilicity Crystallinity Formulation Drug-likeness

BP9: Procurement and Application Scenarios


Structure-Based Drug Design Against GLS1

The solved co-crystal structure (PDB 3VP4, 2.45 Å) enables direct visualization of the binding pose, making this compound ideal for structure-based drug design campaigns. Researchers can use the BP9-bound KGA structure to model modifications to the linker region or the thiadiazol-2-amine head groups while maintaining the established allosteric binding mode [1][2]. The high-resolution structural data reduces reliance on docking-only approaches and provides a validated starting point for free energy perturbation (FEP) calculations or molecular dynamics simulations.

Tool Compound for Glutaminase-Dependent Cancer Metabolism

With a defined allosteric binding mode at the KGA dimer interface and a LogP of 1.1, this compound is well-suited as a chemical probe in cell-based glutamine metabolism assays where excessive lipophilicity (as seen with BPTES) could cause non-specific membrane partitioning or off-target effects [1]. The high melting point (265-267 °C) and crystalline nature ensure long-term compound integrity in DMSO stock solutions stored for high-throughput screening campaigns [2].

Synthetic Intermediate for GLS1 Inhibitor Libraries

The single-step, chromatography-free synthesis from commodity precursors (adiponitrile and thiosemicarbazide) with a 68.9% yield makes this compound an economically viable key intermediate for generating diverse GLS1 inhibitor libraries [1]. The primary amine groups on both thiadiazole rings serve as versatile handles for amide coupling, reductive amination, or urea formation, enabling rapid SAR exploration around the terminal positions while maintaining the proven butane linker geometry [3].

Comparative Linker SAR: All-Carbon, Thioether, Branched

The Calithera patent explicitly designed compounds 1001 (butane), 1002 (thioether), and 1003 (2-methylbutane) as a linker SAR series [1]. Procuring all three enables direct, internally controlled comparison of linker-dependent effects on GLS1 inhibition, binding kinetics, and cellular activity. This comparative platform is valuable for academic laboratories and biotech companies establishing their own glutaminase inhibitor programs and seeking to understand linker structure-activity relationships before committing to a specific chemotype.

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